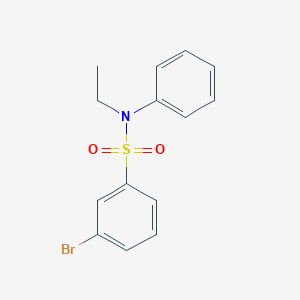![molecular formula C14H15NOS B261829 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAC belongs to the class of thioamides and is structurally similar to other thioamides such as thalidomide and lenalidomide.
作用機序
The exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels (angiogenesis) that are required for tumor growth. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide.
将来の方向性
There are several future directions for the research on 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide. One potential direction is the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide and to identify its molecular targets. Furthermore, the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
合成法
The synthesis of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of 2-acetylthiophene with 2-phenylethylamine in the presence of acetic anhydride and glacial acetic acid. The reaction yields 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a white crystalline solid with a melting point of 103-105°C. The purity of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
特性
製品名 |
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
2-phenyl-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16) |
InChIキー |
RILSDBRDIYIROS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)



![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)